molecular formula C16H12N2O2 B1284024 1,2-Bis(4-cyanophenoxy)ethane CAS No. 56406-20-3

1,2-Bis(4-cyanophenoxy)ethane

Cat. No.: B1284024
CAS No.: 56406-20-3
M. Wt: 264.28 g/mol
InChI Key: IGOKKRACOOYNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-cyanophenoxy)ethane is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two cyanophenoxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-cyanophenoxy)ethane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-cyanophenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

2C6H4(OH)(CN)+BrCH2CH2BrC6H4(OCH2CH2O)(CN)2+2HBr2 \text{C}_6\text{H}_4(\text{OH})(\text{CN}) + \text{BrCH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_2\text{O})(\text{CN})_2 + 2 \text{HBr} 2C6​H4​(OH)(CN)+BrCH2​CH2​Br→C6​H4​(OCH2​CH2​O)(CN)2​+2HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-cyanophenoxy)ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,2-Bis(4-cyanophenoxy)ethane has several scientific research applications:

    Materials Science: It is used as a monomer in the synthesis of polymers and copolymers with desirable mechanical and thermal properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in coordination chemistry to form metal complexes with catalytic activity.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-cyanophenoxy)ethane depends on its specific application. In catalysis, for example, the compound can coordinate with metal ions to form active catalytic species. The cyanophenoxy groups can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-aminophenoxy)ethane: Similar structure but with amino groups instead of nitrile groups.

    1,2-Bis(4-methoxyphenoxy)ethane: Contains methoxy groups instead of nitrile groups.

    1,2-Bis(4-bromophenoxy)ethane: Contains bromine atoms instead of nitrile groups.

Uniqueness

1,2-Bis(4-cyanophenoxy)ethane is unique due to the presence of nitrile groups, which impart distinct electronic properties and reactivity. The nitrile groups can participate in various chemical transformations, making the compound versatile for different applications.

Properties

IUPAC Name

4-[2-(4-cyanophenoxy)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-13-1-5-15(6-2-13)19-9-10-20-16-7-3-14(12-18)4-8-16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKKRACOOYNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCOC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562168
Record name 4,4'-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-20-3
Record name 4,4'-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.